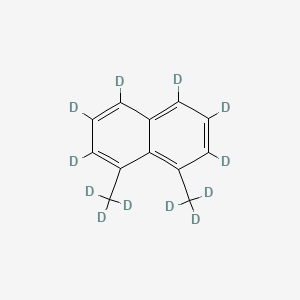

1,8-Dimethylnaphthalene-D12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAABPYINPXYOLM-CLWNCLMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=CC2=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 1,8-Dimethylnaphthalene-D12 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of analytical research, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards has become a cornerstone of high-fidelity analytical methodologies, particularly in the fields of environmental monitoring, food safety, and pharmaceutical development. Among these, 1,8-Dimethylnaphthalene-D12, the deuterated analogue of 1,8-dimethylnaphthalene, serves as a critical tool for the quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This technical guide provides an in-depth overview of the applications, experimental protocols, and data associated with the use of this compound in research.

Core Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of PAHs.[1][2][3][4][5] PAHs are a class of organic compounds, some of which are known carcinogens, that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Accurate quantification of these compounds in various matrices is crucial for assessing environmental contamination and human exposure.

The principle of isotope dilution relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample prior to analysis. Because the deuterated standard is chemically identical to the native analyte (1,8-dimethylnaphthalene), it behaves in the same manner during sample extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, effectively correcting for procedural losses.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of PAHs in sediment samples using this compound as part of a suite of deuterated internal standards. This protocol is based on common methodologies found in environmental analysis literature.

Sample Preparation and Extraction

-

Sample Homogenization: Sediment samples are typically freeze-dried and sieved to ensure homogeneity.

-

Spiking with Internal Standard: A known quantity of a solution containing this compound and other deuterated PAH standards is added to a precisely weighed aliquot of the sediment sample.

-

Extraction: The PAHs are extracted from the sediment matrix using a suitable solvent system, such as a mixture of acetone and hexane. Common extraction techniques include:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with a cycling solvent.

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

-

Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix.

-

-

Concentration: The resulting extract is concentrated to a smaller volume, typically 1-2 mL, using a rotary evaporator or a gentle stream of nitrogen.

Sample Cleanup

To remove interfering compounds from the sample extract, a cleanup step is often necessary. This is commonly achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge. The extract is passed through the cartridge, and the PAH fraction is eluted with an appropriate solvent, leaving many of the interfering compounds behind.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The cleaned-up extract is then analyzed by GC-MS.

-

Gas Chromatograph (GC): The GC separates the different PAH compounds based on their boiling points and interactions with the stationary phase of the capillary column.

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The MS then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of both the native PAHs and their deuterated internal standards. The use of selected ion monitoring (SIM) mode is common to enhance sensitivity and selectivity.

Data Presentation

The following table summarizes typical quantitative data associated with the analysis of PAHs using deuterated internal standards. These values are representative and can vary depending on the specific matrix, instrumentation, and analytical method.

| Parameter | Typical Value | Description |

| Recovery Rate | 85-115% | The percentage of the deuterated internal standard recovered after the entire analytical procedure. This value is used to correct for the loss of the native analyte. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | The lowest concentration of an analyte that can be reliably detected by the analytical method. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | The lowest concentration of an analyte that can be accurately and precisely quantified. |

| **Linearity (R²) ** | > 0.995 | A measure of how well the calibration curve fits a linear regression. An R² value close to 1.0 indicates a strong linear relationship between concentration and instrument response. |

| Relative Standard Deviation (RSD) | < 15% | A measure of the precision of the method, indicating the variability of repeated measurements. |

Mandatory Visualizations

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of PAHs in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry provides a robust methodology that corrects for analytical variability, leading to highly reliable data. The experimental protocols and performance metrics outlined in this guide serve as a foundational reference for scientists and professionals in environmental, food safety, and pharmaceutical research, enabling them to implement best practices for the analysis of these important environmental contaminants.

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1,8-Dimethylnaphthalene-D12: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dimethylnaphthalene-D12 (C₁₂D₁₂) is the deuterated isotopologue of 1,8-dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). In scientific research, particularly in analytical and environmental chemistry, isotopically labeled compounds are invaluable tools. This compound serves as an excellent internal standard for the quantification of PAHs in various matrices. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass. This property allows for its use in isotope dilution mass spectrometry (IDMS), a highly accurate and precise analytical technique. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its primary application as an internal standard.

Physical and Chemical Properties

The physical and chemical properties of this compound are primarily inferred from its non-deuterated analogue, 1,8-dimethylnaphthalene. Deuterium substitution has a negligible effect on most physical properties other than molecular weight and density.

Table 1: General and Physical Properties of 1,8-Dimethylnaphthalene and this compound

| Property | 1,8-Dimethylnaphthalene | This compound |

| Chemical Formula | C₁₂H₁₂[1] | C₁₂D₁₂ |

| Molecular Weight | 156.22 g/mol [1] | 168.30 g/mol |

| CAS Number | 569-41-5[1] | 104489-29-4[2] |

| Appearance | Solid | Typically supplied as a solution |

| Melting Point | 59-61 °C | Not experimentally determined, but expected to be very similar to the non-deuterated form. |

| Boiling Point | 270 °C | Not experimentally determined, but expected to be very similar to the non-deuterated form. |

| Solubility | Insoluble in water; soluble in organic solvents. | Soluble in organic solvents such as isooctane and toluene-D8.[2][3] |

| LogP (Octanol/Water Partition Coefficient) | 4.26[4] | Not experimentally determined, but expected to be very similar to the non-deuterated form. |

Synthesis of this compound

A generalized synthetic approach is described in a patent for the production of dimethylnaphthalenes, which involves the hydrodealkylation of a feedstock over a chromium corundum catalyst in the presence of hydrogen gas at elevated temperature and pressure.[5] To synthesize the deuterated analog, deuterium gas (D₂) would be substituted for hydrogen gas.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis workflow for this compound.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples.[6][7] IDMS is a highly accurate analytical method that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing.

Experimental Protocol: Quantification of PAHs using GC-MS and this compound as an Internal Standard

The following is a generalized experimental protocol for the analysis of PAHs in an environmental sample (e.g., soil, water) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation:

- A known mass or volume of the environmental sample is taken.

- A precise and known amount of a this compound standard solution is added to the sample. This is a critical step for accurate quantification.[8]

- The sample is then subjected to an extraction procedure (e.g., sonication, Soxhlet extraction) with a suitable organic solvent to isolate the PAHs.

- The extract is concentrated and may undergo a clean-up step (e.g., solid-phase extraction) to remove interfering compounds.

2. GC-MS Analysis:

- The final extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

- The GC separates the different PAHs based on their boiling points and interaction with the chromatographic column.

- The MS detects and quantifies the native PAHs and the deuterated internal standard. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[8]

3. Data Analysis:

- The concentration of the target PAH is calculated based on the ratio of the signal intensity of the native PAH to the signal intensity of the this compound internal standard, and the known amount of the internal standard added.[9]

Logical Workflow for Isotope Dilution Analysis:

Caption: Isotope dilution analysis workflow using this compound.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of analytical and environmental chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable highly accurate and reliable quantification of polycyclic aromatic hydrocarbons. The methodologies outlined in this guide provide a framework for its synthesis and application, underscoring its importance in modern analytical science.

References

- 1. 1,8-Dimethylnaphthalene | C12H12 | CID 11287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. 1,8-Dimethylnaphthalene (D12, 98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]

- 4. 1,8-dimethylnaphthalene [stenutz.eu]

- 5. 1,8-DIMETHYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]

- 6. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tdi-bi.com [tdi-bi.com]

- 9. osti.gov [osti.gov]

Synthesis and Isotopic Purity of 1,8-Dimethylnaphthalene-D12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of 1,8-Dimethylnaphthalene-D12. This deuterated analog of 1,8-dimethylnaphthalene serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The information presented herein is curated for researchers in the fields of analytical chemistry, drug metabolism, and environmental science.

Synthesis of this compound

The synthesis of this compound is typically achieved through a catalyzed hydrogen-deuterium (H/D) exchange reaction. This method involves the direct replacement of hydrogen atoms with deuterium atoms on the 1,8-dimethylnaphthalene molecule. While various catalysts can be employed for H/D exchange on aromatic compounds, platinum-based catalysts have demonstrated high efficiency for achieving extensive deuteration.

Proposed Synthetic Pathway

A plausible and effective method for the synthesis of this compound involves a heterogeneous catalytic H/D exchange using platinum on carbon (Pt/C) as the catalyst and deuterium oxide (D₂O) as the deuterium source.

Caption: Proposed synthetic route for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established methods for deuterating polycyclic aromatic hydrocarbons.

Materials:

-

1,8-Dimethylnaphthalene

-

Platinum on carbon (5% Pt/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

High-pressure reactor (e.g., Parr autoclave)

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reactor Charging: In a high-pressure reactor, combine 1,8-dimethylnaphthalene and 5% Pt/C catalyst. A typical substrate-to-catalyst ratio is 10:1 by weight.

-

Deuterium Source Addition: Add a significant excess of deuterium oxide (D₂O) to the reactor. The D₂O serves as the deuterium source for the exchange reaction.

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon). Heat the reactor to a temperature in the range of 150-200 °C and pressurize with an inert gas to maintain the D₂O in the liquid phase.

-

Reaction Monitoring: Allow the reaction to proceed for 24-48 hours with vigorous stirring. The extent of deuteration can be monitored by taking small aliquots, extracting the product, and analyzing by mass spectrometry.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to achieve high chemical purity.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic distribution and enrichment of deuterated compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC-MS Parameters:

-

Gas Chromatograph: Use a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of 1,8-dimethylnaphthalene from any potential impurities.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Acquisition Mode: Full scan mode to observe the entire mass spectrum of the molecular ion region.

-

-

Data Analysis:

-

Identify the molecular ion peak for 1,8-dimethylnaphthalene. For the unlabeled compound, this will be at m/z 156. For the fully deuterated compound (D12), the molecular ion will be at m/z 168.

-

Determine the relative intensities of the ion peaks corresponding to different isotopologues (D0 to D12).

-

Calculate the isotopic purity by expressing the intensity of the D12 peak as a percentage of the sum of the intensities of all isotopologue peaks.

-

Quantitative Data Summary:

| Isotopologue | Theoretical m/z | Expected Abundance (%) |

| D0 (Unlabeled) | 156 | < 0.1 |

| D1 - D11 | 157 - 167 | Variable (low) |

| D12 | 168 | > 98 |

Note: The expected abundance is a target for a successful synthesis. Actual values must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy are valuable for assessing isotopic purity. ¹H NMR can be used to quantify the residual protons, while ²H NMR directly observes the incorporated deuterium.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of the synthesized this compound in a deuterated solvent suitable for NMR (e.g., chloroform-d, CDCl₃) that does not have signals in the regions of interest.

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the aromatic and methyl protons.

-

The reduction in the integral values compared to a standard of unlabeled 1,8-dimethylnaphthalene provides a measure of the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the regions corresponding to the aromatic and methyl positions confirms the incorporation of deuterium.

-

The relative integrals of the signals can provide information about the distribution of deuterium within the molecule.

-

Logical Workflow for Purity Assessment:

Caption: Workflow for the assessment of isotopic purity.

Summary of Key Data

The successful synthesis of this compound should yield a product with the following characteristics:

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₁₂D₁₂ | - |

| Molecular Weight | 168.30 g/mol | Mass Spectrometry |

| CAS Number | 104489-29-4 | - |

| Chemical Purity | ≥ 98% | GC-MS, NMR |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry, NMR |

This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The use of appropriate analytical techniques is crucial for verifying the quality of the deuterated standard, which is essential for its reliable application in quantitative studies.

1,8-Dimethylnaphthalene-D12 CAS number and molecular weight

An In-depth Technical Guide to 1,8-Dimethylnaphthalene-D12

This technical guide provides comprehensive information on this compound, a deuterated polycyclic aromatic hydrocarbon (PAH). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of dimethylnaphthalene isomers and other PAHs by gas chromatography-mass spectrometry (GC-MS).[1] Its deuteration makes it an ideal reference compound, as it is chemically similar to the analytes of interest but has a distinct mass, allowing for accurate quantification.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104489-29-4 | [2] |

| Molecular Weight | 168.30 g/mol | [3][4] |

| Molecular Formula | C₁₂D₁₂ | [4] |

| Isotopic Enrichment | ≥98 atom % D | [3] |

| Chemical Purity | ≥98% | [5] |

| Unlabeled CAS No. | 569-41-5 | [3][5] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of PAHs in various matrices, such as environmental samples.[1] Below is a representative experimental protocol for the analysis of dimethylnaphthalene isomers in sediment samples using GC-MS, with this compound as an internal standard.

Protocol: Quantitative Analysis of Dimethylnaphthalene Isomers by GC-MS

Objective: To accurately quantify the concentration of ten dimethylnaphthalene isomers in a sediment sample.

Materials:

-

Sediment sample

-

This compound internal standard solution (e.g., 50 µg/mL in toluene-D8)[5][6]

-

Calibration standards for the ten dimethylnaphthalene isomers

-

Appropriate solvents for extraction (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sediment sample.

-

Spike the sample with a precise volume of the this compound internal standard solution. The amount added should be within the calibration range.

-

Extract the PAHs from the sediment using an appropriate solvent extraction technique (e.g., Soxhlet extraction or pressurized fluid extraction).

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final known volume.

-

-

Instrumental Analysis:

-

Analyze the extracted sample using a GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode

-

Column: A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: An optimized temperature gradient to ensure the separation of all ten dimethylnaphthalene isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for each dimethylnaphthalene isomer and for this compound.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of the ten dimethylnaphthalene isomers and a constant concentration of the this compound internal standard.

-

Analyze the calibration standards using the same GC-MS method.

-

For each isomer, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantify the concentration of each dimethylnaphthalene isomer in the sample extract by using the response factor from the calibration curve.

-

Signaling Pathways

This compound is a synthetic, deuterated organic molecule used for analytical purposes. It is not known to be biologically active or to be involved in any biological signaling pathways. Its utility lies in its chemical and physical properties as a stable isotope-labeled internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of PAHs using an internal standard like this compound.

Caption: Workflow for PAH quantification using an internal standard.

Logical Relationship of Components

The diagram below outlines the logical relationship between the analyte, the internal standard, and the analytical instrument in the context of a quantitative analysis.

Caption: Relationship between analytes, internal standard, and instrumentation.

References

- 1. The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry - ProQuest [proquest.com]

- 2. esslabshop.com [esslabshop.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1,8-Dimethylnaphthalene (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2854-1.2 [isotope.com]

- 6. 1,8-Dimethylnaphthalene (D12, 98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]

Navigating the Stability and Storage of 1,8-Dimethylnaphthalene-D12: A Technical Guide

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated standards is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,8-Dimethylnaphthalene-D12, a key internal standard in various analytical applications.

This guide synthesizes publicly available data and general best practices for the handling of deuterated polycyclic aromatic hydrocarbons (PAHs). While specific long-term quantitative stability studies for this compound are not widely published, this document outlines the critical factors influencing its stability and provides detailed protocols for its appropriate management.

Recommended Storage Conditions and Stability

The stability of this compound is influenced by temperature, light, and the presence of moisture. Adherence to recommended storage conditions is crucial to minimize degradation and maintain its isotopic and chemical purity.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Ambient (>5 °C) or Room Temperature[1][2] | Prevents potential degradation that could be accelerated by extreme temperatures. |

| Light Exposure | Store in the dark, protected from light. | Naphthalenes and other PAHs can be susceptible to photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes the potential for hydrolysis or other moisture-related degradation. |

| Container | Tightly sealed, appropriate for the solvent. | Prevents solvent evaporation and contamination. |

Long-Term and Accelerated Stability Data

Detailed quantitative data from long-term and accelerated stability studies for this compound are not publicly available in product literature or certificates of analysis. The following table structure is provided as a template for laboratories to document their own internal stability studies.

| Storage Condition | Duration | Analyte Concentration | Isotopic Purity | Observed Degradation/Comments |

| Long-Term (e.g., 5 °C ± 3 °C) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Accelerated (e.g., 25 °C ± 2 °C, 60% ± 5% RH) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Accelerated (e.g., 40 °C ± 2 °C, 75% ± 5% RH) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred from the general chemistry of naphthalenes and other PAHs.

Key factors that can influence the chemical stability of this compound.

Experimental Protocols for Stability Testing

A formal stability testing protocol for a reference standard like this compound should be designed to evaluate how its critical quality attributes change over time under defined storage conditions. The following is a generalized experimental workflow based on established principles for stability testing of chemical reference materials.

Objective: To assess the stability of this compound in solution under long-term and accelerated storage conditions and to establish a recommended re-test date.

Materials:

-

This compound solution of known concentration and isotopic purity.

-

High-purity solvent (e.g., toluene-d8, isooctane).

-

Amber glass vials with PTFE-lined screw caps.

-

Calibrated analytical instrumentation (e.g., GC-MS or LC-MS).

-

Controlled environment stability chambers.

Methodology:

-

Initial Characterization (t=0):

-

Aliquots of the this compound solution are prepared from a single, homogenous batch.

-

A baseline analysis is performed to determine the initial concentration, purity (chemical and isotopic), and to identify any impurities.

-

-

Sample Storage:

-

Aliquots are stored under the following conditions:

-

Long-term: 5 °C ± 3 °C.

-

Accelerated: 25 °C ± 2 °C with 60% ± 5% relative humidity (RH) and 40 °C ± 2 °C with 75% ± 5% RH.

-

Photostability: A separate set of aliquots is exposed to a controlled light source.

-

-

-

Time Points for Testing:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analytical Procedure:

-

At each time point, a vial from each storage condition is removed.

-

The sample is allowed to equilibrate to room temperature.

-

The concentration and purity of this compound are determined using a validated, stability-indicating analytical method (e.g., GC-MS).

-

The results are compared to the initial (t=0) data.

-

-

Data Analysis:

-

The percentage of degradation is calculated at each time point.

-

The formation of any new impurities is monitored.

-

The data is statistically analyzed to determine if any significant change has occurred.

-

A generalized workflow for conducting a stability study of this compound.

Handling and Use Recommendations

To ensure the integrity of this compound during routine laboratory use, the following handling procedures are recommended:

-

Equilibration: Before opening, allow the vial to equilibrate to ambient temperature to prevent condensation of atmospheric moisture into the solution.

-

Inert Atmosphere: For long-term storage of opened solutions, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before re-sealing to minimize exposure to oxygen.

-

Avoid Cross-Contamination: Use clean, dedicated syringes or pipettes for handling the standard solution.

-

Solvent Compatibility: The product is typically supplied in a stable solvent such as toluene-d8 or isooctane.[3][4] Ensure that any further dilutions are made with a compatible, high-purity solvent.

By adhering to these storage and handling guidelines, researchers can be confident in the integrity of their this compound standard, leading to more accurate and reliable analytical results.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), stands as a powerful tool for sensitive and selective molecular quantification. However, the inherent variability in sample preparation, chromatographic separation, and ionization processes can introduce significant errors. To mitigate these challenges, the use of internal standards is a fundamental practice. Among the various types of internal standards, deuterated standards have emerged as the "gold standard," providing a level of analytical robustness that is unparalleled.

This technical guide provides a comprehensive exploration of the core principles, practical applications, and experimental considerations for the use of deuterated standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools to enhance the quality and reliability of their quantitative data.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is an isotopically labeled analog of the analyte of interest, where one or more hydrogen atoms (¹H) have been replaced by their stable, heavier isotope, deuterium (²H or D). This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte. This ensures that both compounds exhibit almost identical behavior throughout the entire analytical workflow, including:

-

Sample Preparation: Extraction efficiency, recovery, and potential for degradation are the same for both the analyte and the deuterated standard.

-

Chromatography: Retention times in both LC and GC are virtually identical, ensuring that both compounds experience the same matrix effects at the point of elution.

-

Ionization: The efficiency of ionization in the mass spectrometer source is comparable for the analyte and its deuterated counterpart.

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect surrogate for the analyte. Any variations or losses that occur during the analytical process will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Quantitative Data Presentation: The Impact of Deuterated Standards

The theoretical advantages of using deuterated internal standards are consistently demonstrated in experimental data. The following tables summarize the performance of analytical methods using deuterated internal standards compared to other approaches, such as using a structurally similar analog as an internal standard or no internal standard at all.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

| Parameter | No Internal Standard | Analog Internal Standard | Deuterated Internal Standard |

| Accuracy (% Bias) | ± 20-30% | ± 10-15% | < ± 5% |

| Precision (% CV) | 15-25% | 5-10% | < 5% |

| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |

| Matrix Effect Variability | High | Moderate | Low |

Table 2: Performance of Deuterated Internal Standards in Various Applications

| Analyte | Matrix | Internal Standard Type | Recovery (%) | Matrix Effect (%) |

| Tacrolimus | Whole Blood | Deuterated | 92.5 ± 4.1 | 95.2 ± 3.8 |

| Tacrolimus | Whole Blood | Analog (Ascomycin) | 88.7 ± 8.2 | 85.1 ± 12.5 |

| Fentanyl | Urine | Deuterated | 95.3 ± 3.2 | 98.1 ± 2.9 |

| Fentanyl | Urine | Analog (Sufentanil) | 90.1 ± 7.5 | 89.4 ± 9.7 |

| Bisphenol A | Serum | Deuterated | 97.8 ± 2.5 | 99.2 ± 1.8 |

| Bisphenol A | Serum | Analog (BPAF) | 91.2 ± 6.9 | 92.3 ± 8.1 |

Experimental Protocols: Methodologies for Key Experiments

The successful implementation of deuterated standards requires well-defined and validated experimental protocols. The following sections provide detailed methodologies for common applications.

Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation for sample cleanup.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.

-

Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create working solutions for calibration standards and QC samples. These are then spiked into blank human plasma to create the final calibration curve and QC samples at various concentrations.

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate and stable signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference). Vortex briefly.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components and ensure co-elution with the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions, collision energy, and other source parameters for both the analyte and the deuterated internal standard.

-

4. Data Processing and Quantification:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Therapeutic Drug Monitoring of Tacrolimus in Whole Blood

This protocol describes a method for the therapeutic drug monitoring (TDM) of the immunosuppressant drug tacrolimus in whole blood, a critical analysis for transplant patient management.

1. Sample Preparation:

-

Internal Standard Spiking: To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard (e.g., tacrolimus-¹³C,d₂) in methanol.

-

Protein Precipitation: Add a protein precipitation agent, such as a mixture of zinc sulfate and methanol, to the samples.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate tacrolimus from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification:

-

The data analysis and quantification steps are the same as described in section 3.1.4.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, enabling the highest levels of accuracy, precision, and robustness in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. While the initial investment in synthesis and validation may be higher, the significant improvement in data quality and the confidence it imparts in analytical results are invaluable for research, clinical diagnostics, and drug development. A thorough understanding of their properties, coupled with meticulous experimental execution, will continue to drive advancements in quantitative science.

The Pivotal Role of Deuterated Polycyclic Aromatic Hydrocarbons in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) are powerful tools in the arsenal of researchers and scientists, offering unique advantages across a spectrum of applications, from environmental monitoring to advanced drug development. The substitution of hydrogen atoms with their stable, heavier isotope, deuterium, imparts subtle yet profound changes to the physicochemical properties of these molecules. This modification, without significantly altering the molecule's biological activity or chemical reactivity, allows for their use as highly effective tracers and internal standards, and provides a strategic approach to modulating metabolic pathways. This technical guide delves into the core applications of deuterated PAHs, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate their integration into sophisticated research and development workflows.

Core Applications of Deuterated PAHs

The utility of deuterated PAHs is primarily centered on three key areas: their role as indispensable internal standards in analytical chemistry, their application in elucidating complex metabolic pathways, and their strategic use in enhancing the pharmacokinetic profiles of therapeutic agents.

Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry

In environmental science and toxicology, accurate quantification of PAHs—a class of persistent and often carcinogenic pollutants—is paramount. Deuterated PAHs serve as ideal internal standards for isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[1][2] Because deuterated standards are chemically identical to their non-deuterated counterparts (analytes), they co-elute chromatographically and exhibit the same behavior during sample extraction, cleanup, and ionization.[3][4] This allows for the correction of matrix effects and variations in instrument response, leading to highly reliable quantification.[1][2][5] This methodology is the cornerstone of many official analytical methods, including those from the U.S. Environmental Protection Agency (EPA).[6]

The use of deuterated PAHs in IDMS results in excellent analytical performance, as summarized in the table below.

| Parameter | Naphthalene-d8 | Acenaphthene-d10 | Phenanthrene-d10 | Chrysene-d12 | Perylene-d12 | Benzo[a]pyrene-d12 | Reference |

| Average Recovery (%) | 52.5 - 119 | 52.6 - 119 | 81.4 - 108 | 81.4 - 108 | 81.4 - 108 | 91.2 - 99.8 | [7][8] |

| Method Detection Limit (MDL) | 43.5 ng/L (urine) | 0.6 - 11.5 ng/mL | 0.6 - 11.5 ng/mL | 0.03 - 0.3 µg/kg (soil) | 2 ng/L (urine, as 1-OH-pyrene) | 0.03 - 0.3 µg/kg (soil) | [7][8][9] |

| Linearity (R²) for Calibration | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.998 | [7][10] |

Note: Values are compiled from multiple studies and represent a range of typical performance across different matrices (e.g., water, soil, biological fluids).

The following diagram illustrates a typical workflow for the quantification of PAHs in environmental samples using deuterated internal standards.

This protocol provides a generalized procedure for the determination of PAHs in soil samples.

-

Sample Preparation and Extraction

-

Accurately weigh approximately 10 g of a homogenized soil sample into an extraction cell.[11]

-

Spike the sample with a known amount of a deuterated PAH internal standard mixture (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).[3][11] The spiking level should be chosen to be within the calibration range.

-

Extract the sample using Pressurized Liquid Extraction (PLE) with a suitable solvent like toluene or a hexane/acetone mixture.[1][2][11] Typical PLE conditions are 190°C and 20 MPa for two cycles.[1]

-

Concentrate the resulting extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Extract Cleanup

-

To remove interfering matrix components, perform cleanup using solid-phase extraction (SPE) with a silica or Florisil cartridge.[12][13]

-

Condition the cartridge with the extraction solvent.

-

Load the concentrated extract onto the cartridge.

-

Elute the PAH fraction with an appropriate solvent mixture (e.g., 95:5 hexane/dichloromethane).[12]

-

Concentrate the cleaned extract to a final volume of 100-200 µL.

-

-

Instrumental Analysis: GC-MS/MS

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL splitless injection.

-

Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp to 310°C at a rate of 8°C/min; hold at 310°C for 15 minutes.[11]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two characteristic ions for each native PAH and its deuterated analogue.

-

-

-

Quantification

-

Prepare a multi-level calibration curve by analyzing standards containing known concentrations of native PAHs and a fixed concentration of the deuterated internal standards.

-

Calculate the relative response factor (RRF) for each analyte relative to its corresponding deuterated standard.

-

Quantify the concentration of each PAH in the sample extract by comparing the peak area ratio of the native PAH to its deuterated internal standard against the calibration curve.

-

Illuminating Metabolism: The Kinetic Isotope Effect

Deuteration plays a crucial role in metabolism studies due to the kinetic isotope effect (KIE).[14] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes that are central to xenobiotic metabolism.[14][15] This slowing of metabolic processes allows researchers to:

-

Identify Metabolites: By slowing the rate of metabolism, intermediate metabolites can accumulate to detectable levels.[16]

-

Determine Sites of Metabolism: Selectively deuterating different positions on a molecule can pinpoint the specific "soft spots" vulnerable to enzymatic attack.[14][17]

-

Elucidate Metabolic Pathways: Tracking the fate of the deuterium label helps to map the complex biotransformation pathways of PAHs.[16]

PAHs themselves are procarcinogens that require metabolic activation to exert their toxic effects.[18][19] The primary pathway involves oxidation by CYP enzymes (e.g., CYP1A1, CYP1B1) to form reactive intermediates like diol-epoxides, which can bind to DNA and initiate carcinogenesis.[18][19]

The diagram below outlines the principal metabolic pathway for the activation of a representative PAH, Benzo[a]pyrene (B[a]P).

Enhancing Therapeutics: The "Deuterium Switch" in Drug Development

The principles of the kinetic isotope effect are being strategically applied in pharmaceutical R&D to improve the properties of drug molecules.[14][20] This approach, often termed the "deuterium switch" or "deuterium-enabled chiral switch (DECS)," involves replacing hydrogen with deuterium at sites of metabolic vulnerability in an existing drug.[14][15] This can lead to significant pharmacokinetic improvements. While PAHs are not typically developed as drugs, the principles are broadly applicable in drug development.

Benefits of Strategic Deuteration:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life in the body.[15][20]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[14][20]

-

Lower Required Dose: Enhanced stability may mean a lower dose is needed to achieve the same therapeutic effect.

-

Improved Safety Profile: Deuteration can reduce the formation of toxic or reactive metabolites.[14][15]

-

Increased Drug Exposure (AUC): Slower clearance results in greater overall exposure of the body to the active drug.[14]

The FDA has approved deuterated drugs, such as deutetrabenazine, validating this approach as a powerful tool in drug discovery and lifecycle management.[14][17]

This diagram illustrates the logical relationship between deuteration and its effects on a drug's pharmacokinetic profile.

Conclusion

Deuterated polycyclic aromatic hydrocarbons are far more than simple isotopic variants; they are enabling tools that provide solutions to complex challenges in analytical science, toxicology, and pharmacology. Their use as internal standards has revolutionized the accurate measurement of environmental pollutants, ensuring data reliability for risk assessment and regulatory compliance. In the realm of biological sciences, they offer a unique window into the intricate processes of metabolic activation and detoxification. Furthermore, the principles learned from the study of deuterated molecules are actively shaping the future of drug design, leading to safer and more effective medicines. For any laboratory engaged in environmental analysis or drug metabolism research, a thorough understanding and proficient application of deuterated PAHs are essential for achieving the highest standards of scientific rigor and innovation.

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 16. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Properties of 1,8-Dimethylnaphthalene: Unlabeled vs. Deuterated

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the physicochemical properties of unlabeled 1,8-dimethylnaphthalene and its deuterated isotopologue, 1,8-dimethylnaphthalene-d12. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where a thorough understanding of these compounds is essential.

Introduction

1,8-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core with two methyl groups at the 1 and 8 positions. Its unique steric and electronic properties make it a subject of interest in various chemical research areas. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical properties of a molecule. These isotopic effects can influence reaction kinetics, metabolic pathways, and spectroscopic signatures, making deuterated compounds valuable tools in mechanistic studies, as internal standards in analytical chemistry, and in the development of pharmaceuticals with improved pharmacokinetic profiles.

This guide will delve into a comparative analysis of the unlabeled and deuterated forms of 1,8-dimethylnaphthalene, presenting key physicochemical data, detailed experimental protocols for their synthesis, and visualizations of relevant workflows and relationships.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of 1,8-dimethylnaphthalene and its fully deuterated analog, this compound. Deuteration primarily affects properties related to molecular mass and vibrational energy, which can lead to slight differences in physical constants and significant differences in spectroscopic behavior.

Table 1: General and Physical Properties

| Property | 1,8-Dimethylnaphthalene (Unlabeled) | This compound (Deuterated) |

| Molecular Formula | C₁₂H₁₂ | C₁₂D₁₂ |

| Molecular Weight | 156.22 g/mol [1] | 168.30 g/mol |

| CAS Number | 569-41-5[1] | 104489-29-4 |

| Appearance | Off-white to orange-beige crystalline powder[2] | No data available |

| Melting Point | 59-61 °C[1][3], 63.16 °C[4], 65 °C[5] | Expected to be similar to the unlabeled compound, with minor variations due to changes in intermolecular forces.[6] |

| Boiling Point | 270 °C[1][3][5], 276 °C[4] | Expected to be slightly higher than the unlabeled compound due to increased molecular weight. |

| Density | No data available | No data available |

Table 2: Spectroscopic Data

| Spectroscopic Data | 1,8-Dimethylnaphthalene (Unlabeled) | This compound (Deuterated) |

| ¹H NMR | Chemical shifts are observed for aromatic and methyl protons.[7] | The absence of proton signals is the defining characteristic. Residual proton signals may be present depending on the isotopic purity. |

| ¹³C NMR | Characteristic signals for aromatic and methyl carbons are present. | Chemical shifts are expected to be very similar to the unlabeled compound, though minor isotopic shifts may be observable. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 156.[8][9] | Molecular Ion (M⁺) at m/z 168. The fragmentation pattern will differ due to the stronger C-D bonds. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are observed in the 2800-3100 cm⁻¹ region.[10] | C-D stretching vibrations are expected around 2100-2300 cm⁻¹. The C-H stretching region will be devoid of signals. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these compounds. Below are plausible, detailed methodologies for the synthesis of both unlabeled and deuterated 1,8-dimethylnaphthalene.

Synthesis of 1,8-Dimethylnaphthalene (Unlabeled)

A potential synthetic route to 1,8-dimethylnaphthalene starts from the commercially available 1,8-bis(bromomethyl)naphthalene. This method involves the reduction of the bromomethyl groups to methyl groups.

Materials:

-

1,8-bis(bromomethyl)naphthalene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry N₂ or Argon atmosphere

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Reaction: A solution of 1,8-bis(bromomethyl)naphthalene in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the bromomethyl groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After cooling the reaction mixture to 0 °C in an ice bath, the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 1,8-dimethylnaphthalene.

Synthesis of this compound (Deuterated)

The synthesis of this compound can be envisioned through a similar route, employing a deuterated reducing agent. A plausible method involves the use of deuterated methylating agent on a suitable precursor. A more direct approach would be the deuteration of the final product, however, achieving full deuteration might be challenging. A plausible synthetic route could start from a deuterated precursor. For instance, using a deuterated Grignard reagent with a suitable naphthalene derivative.

Materials:

-

1,8-Dihalonaphthalene (e.g., 1,8-dibromonaphthalene)

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry N₂ or Argon atmosphere

-

Catalyst (e.g., a nickel or palladium complex)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Grignard Reagent Preparation: In a dry flask under an inert atmosphere, magnesium turnings are reacted with deuterated methyl iodide in anhydrous diethyl ether to form the deuterated Grignard reagent, CD₃MgI.

-

Coupling Reaction: To a separate flask containing 1,8-dihalonaphthalene and a suitable catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)) in anhydrous THF, the prepared deuterated Grignard reagent is added slowly at a controlled temperature.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and the solvent evaporated as described for the unlabeled synthesis. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflows for unlabeled and deuterated 1,8-dimethylnaphthalene.

Caption: Relationship between unlabeled and deuterated 1,8-dimethylnaphthalene and their differing properties.

Conclusion

The substitution of hydrogen with deuterium in 1,8-dimethylnaphthalene results in a molecule with a distinct set of physicochemical properties. While the overall chemical structure and reactivity are similar, the increased mass and lower vibrational energy of the C-D bonds in this compound lead to predictable changes in its mass spectrum and infrared spectrum. These differences make the deuterated compound an excellent internal standard for quantitative analysis of the unlabeled analog. Furthermore, the kinetic isotope effect, a direct consequence of the differing C-H and C-D bond strengths, can be exploited in mechanistic studies of reactions involving this molecule. The detailed synthetic protocols provided herein offer a practical guide for the preparation of both compounds, enabling further research into their unique properties and applications. This guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding and utilization of both unlabeled and deuterated 1,8-dimethylnaphthalene in their respective fields.

References

- 1. 1,8-Dimethylnaphthalene 95 569-41-5 [sigmaaldrich.com]

- 2. 1,8-DIMETHYLNAPHTHALENE | 569-41-5 [chemicalbook.com]

- 3. 1,8-DIMETHYLNAPHTHALENE CAS#: 569-41-5 [m.chemicalbook.com]

- 4. 1,8-dimethylnaphthalene [chemister.ru]

- 5. 1,8-dimethylnaphthalene [stenutz.eu]

- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1,8-Dimethylnaphthalene | C12H12 | CID 11287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naphthalene, 1,8-dimethyl- [webbook.nist.gov]

- 10. Naphthalene, 1,8-dimethyl- [webbook.nist.gov]

The Role of Dimethylnaphthalenes as Petroleum Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnaphthalenes (DMNs) are bicyclic aromatic hydrocarbons that serve as critical biomarkers in petroleum geochemistry.[1] Their isomeric distribution within crude oils and source rock extracts provides invaluable insights into the original organic matter input, the thermal maturity of the source rock, and the depositional environment.[1] This technical guide provides a comprehensive overview of the role of DMNs as petroleum biomarkers, detailing the analytical methodologies for their quantification and the interpretation of their distribution patterns.

Geochemical Significance of Dimethylnaphthalenes

The relative abundance of the ten DMN isomers is not random; it is governed by the thermodynamic stability of each isomer and the nature of their biological precursors.[1] These precursors are primarily derived from two major types of organic matter: terrestrial higher plants and marine organisms (algae and bacteria).[2]

Source Rock Characterization: The initial composition of DMNs is linked to the biological molecules present in the source organisms.

-

Terrestrial Source Matter: Higher plants are rich in terpenoids, such as abietic acid and cadinene. The thermal degradation of these compounds tends to yield a higher concentration of DMNs with methyl groups in the α-positions (e.g., 1,5-DMN and 1,6-DMN).[1]

-

Marine Source Matter: Marine organisms, on the other hand, are rich in steroids like cholesterol. Thermal maturation of marine-sourced kerogen tends to generate crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions (e.g., 1,3-DMN and 1,7-DMN).[1]

Thermal Maturity Assessment: As source rocks are subjected to increasing temperatures over geological time, the DMN isomers undergo isomerization to more thermodynamically stable forms. Isomers with methyl groups in the β-positions (e.g., 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in the α-positions (e.g., 1,8-DMN and 1,5-DMN).[1] Therefore, the ratios of different DMN isomers can be used as sensitive indicators of the thermal maturity of the petroleum.[3]

Quantitative Data Presentation

Several quantitative ratios derived from the concentrations of DMN isomers are used to assess the source and maturity of petroleum. The following tables summarize key DMN-based parameters and their geochemical interpretations.

Table 1: Dimethylnaphthalene Ratios for Source Rock Characterization

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a contribution from terrestrial organic matter, while low values (<1.0) are indicative of a marine source.[1] |

Table 2: Dimethylnaphthalene Ratios for Thermal Maturity Assessment

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity. |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity. |

| Trimethylnaphthalene Ratio (TNR-1) | [1,3,7-TMN] / ([1,3,7-TMN] + [1,2,5-TMN]) | Increases with increasing thermal maturity.[4] |

| Methylnaphthalene Ratio (MNR) | [2-MN] / [1-MN] | Increases with increasing thermal maturity.[4] |

Table 3: Correlation of DMN Ratios with Vitrinite Reflectance (%Ro)

| Maturity Level | Approximate %Ro | Typical DNR-1 Range | Typical MNR Range |

| Immature | < 0.5 | < 1.0 | < 1.0 |

| Early Mature (Oil Window) | 0.5 - 0.8 | 1.0 - 4.0 | 1.0 - 2.5 |

| Peak Mature (Oil Window) | 0.8 - 1.1 | 4.0 - 8.0 | 2.5 - 4.0 |

| Late Mature (Gas Window) | 1.1 - 2.0 | > 8.0 | > 4.0 |

| Overmature | > 2.0 | Variable (dealkylation may occur) | Variable |

Note: These values are approximate and can be influenced by the type of source rock and heating rate.

Experimental Protocols

The standard method for the analysis of DMNs in petroleum is Gas Chromatography-Mass Spectrometry (GC-MS).[1] A detailed experimental protocol is outlined below.

1. Sample Preparation: Fractionation of Crude Oil

To reduce the complexity of the crude oil matrix and enable accurate quantification, the sample is first fractionated to isolate the aromatic hydrocarbons.

-

Deasphalting:

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.

-

Filter the mixture to separate the soluble maltenes from the insoluble asphaltene fraction.[1]

-

Concentrate the maltene fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Prepare a chromatography column with activated silica gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).

-

Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).

-

Concentrate the aromatic fraction to a known volume.

-

2. GC-MS Analysis

The aromatic fraction is then analyzed using a high-resolution capillary GC-MS system.[1]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Capillary Column: A non-polar or semi-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

-

-

GC Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[1]

-

-

Mass Spectrometer Conditions:

3. Quantification

-

Internal Standards: Prior to injection, spike the aromatic fraction with a known amount of an internal standard solution (e.g., deuterated aromatic compounds like naphthalene-d8 or acenaphthene-d10).[1]

-

Calibration: Prepare a multi-point calibration curve by analyzing standard solutions containing known concentrations of the target DMN isomers and the internal standard.[1]

-

Calculation: Determine the concentration of each DMN isomer in the sample by comparing its peak area to the peak area of the internal standard and referencing the calibration curve.[1]

Visualizations

Diagram 1: Experimental Workflow for DMN Analysis

Caption: Workflow for the analysis of dimethylnaphthalenes in crude oil.

Diagram 2: Logical Relationship of DMNs in Petroleum Geochemistry

Caption: Logical flow of DMN isomer distribution from source to maturation.

Conclusion

The analysis of dimethylnaphthalenes provides a robust tool for petroleum systems analysis. By understanding the relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a foundation for the application of DMN biomarker analysis in both research and industrial settings.

References

Methodological & Application

Application Notes and Protocols for PAH Analysis in Sediment using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in sediment samples. The use of deuterated PAH standards as internal and surrogate standards is a critical component of this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations in analytical performance.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants that are ubiquitous in the environment.[1] Due to their hydrophobic nature, they tend to accumulate in sediments, which act as a significant reservoir for these compounds in aquatic environments.[1] Several PAHs are known to be carcinogenic and mutagenic, making their accurate quantification in environmental matrices crucial for human health and ecological risk assessment.[2][3]

This protocol outlines a robust and validated method for the determination of the 16 US EPA priority PAHs in sediment using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. The use of deuterated internal standards allows for accurate quantification by correcting for the loss of analytes during sample preparation and analysis.

Experimental Protocols

Sample Collection and Pre-treatment

-

Sample Collection: Collect sediment samples using appropriate equipment (e.g., grab sampler, core sampler) and store them in pre-cleaned glass containers with Teflon-lined caps.

-

Storage: Transport the samples to the laboratory on ice and store them at -20°C until analysis to minimize microbial degradation of the target analytes.

-

Homogenization: Prior to extraction, thaw the sediment samples and homogenize them thoroughly to ensure representativeness. Remove any large debris such as stones, shells, or plant matter.

-

Drying: Freeze-dry the sediment samples to a constant weight. Alternatively, air-dry the samples in a clean environment. The dry weight is used for reporting the final concentrations.[4] A portion of the wet sediment should be taken to determine the percent dry weight by drying at 105°C to a constant weight.[4]

Deuterated Standards

The use of deuterated PAHs as internal and surrogate standards is essential for accurate quantification.[2][3][5]

-

Surrogate Standards: These are added to the sample before extraction to monitor the efficiency of the sample preparation process. Commonly used surrogate standards include 2-fluorobiphenyl and p-terphenyl-d14.[2][6]

-